molecular formula C13H20ClNO B1383399 (4-Benzylpiperidin-4-yl)methanol hydrochloride CAS No. 1795189-20-6

(4-Benzylpiperidin-4-yl)methanol hydrochloride

Cat. No.: B1383399
CAS No.: 1795189-20-6
M. Wt: 241.76 g/mol
InChI Key: CXJUVNDTLVRWMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-4-yl)methanol hydrochloride typically involves the reaction of 4-benzylpiperidine with formaldehyde, followed by reduction. The reaction conditions often include the use of hydrogenation catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of synthesis, reduction, and conversion to the hydrochloride salt, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzylpiperidinone, while reduction can produce different alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperidin-4-yl)methanol hydrochloride is unique due to its specific structure and its ability to selectively release dopamine and norepinephrine. This selectivity makes it particularly useful in neurological research and potential therapeutic applications .

Properties

IUPAC Name

(4-benzylpiperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c15-11-13(6-8-14-9-7-13)10-12-4-2-1-3-5-12;/h1-5,14-15H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJUVNDTLVRWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795189-20-6
Record name (4-benzylpiperidin-4-yl)methanol hydrochloride
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